2,6-Difluorophenylacetic acid
Overview
Description
2,6-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that the compound can potentially interact with various molecular targets due to its chemical structure and properties .
Mode of Action
It’s known that the compound can undergo oxidative decarboxylation with persulfate forming a difluorobenzyl radical that is stabilized by the benzene and fluorine groups . The addition is carried out by the attack of the radical species to the alkenes or imines .
Biochemical Pathways
The compound’s ability to form a difluorobenzyl radical suggests it may influence various biochemical reactions and pathways .
Result of Action
The compound’s ability to form a difluorobenzyl radical suggests it may have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2,6-Difluorophenylacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as α-azidoacetophenones and N-(2,6-difluorobenzyl)-N’-(1H-5-indazolyl)urea . These interactions are crucial for the formation of complex molecules used in medicinal chemistry and biochemistry research. The nature of these interactions often involves the formation of stable intermediates that facilitate the synthesis of target compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the benzylic position in aromatic compounds, leading to reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can alter the function of cells by modifying key biomolecules involved in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through oxidative decarboxylation, forming a difluorobenzyl radical stabilized by the benzene and fluorine groups . This radical can then participate in various addition reactions with alkenes or imines, leading to the formation of new chemical bonds and the modification of existing biomolecules. These interactions can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can affect metabolic flux and alter the levels of key metabolites in cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its biochemical effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorophenylacetic acid can be synthesized through several methods. One common method involves the reaction of 1,2,3-trifluorobenzene with ethyl cyanoacetate, followed by hydrolysis and decarboxylation . The reaction conditions typically include the use of a base such as sodium hydroxide and an acid such as hydrochloric acid for the hydrolysis step.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions
Major Products Formed
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorobenzyl alcohols.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced
Scientific Research Applications
2,6-Difluorophenylacetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: In the production of agrochemicals and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 3,4-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
- 2,6-Dichlorophenylacetic acid
- 4-Fluorophenylacetic acid
Uniqueness
2,6-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The 2,6-difluoro substitution pattern provides distinct steric and electronic effects compared to other difluorophenylacetic acids, making it particularly useful in certain synthetic and pharmaceutical applications .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDCKXBUZFEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234132 | |
Record name | 2,6-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-28-6 | |
Record name | 2,6-Difluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85068-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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